molecular formula C22H21NO3S B1219864 3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid

3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid

Cat. No.: B1219864
M. Wt: 379.5 g/mol
InChI Key: LRHXIDOGMBZJFN-UHFFFAOYSA-N
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Description

3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid is an amido thiophene-2-carboxylic acid derivative. This compound is known for its role as an inhibitor of Hepatitis C Virus (HCV) RNA polymerase . It has a molecular formula of C22H21NO3S and a molecular weight of 379.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of HCV RNA polymerase (EC 2.7.7.6), an enzyme crucial for the replication of the Hepatitis C Virus . By binding to the active site of the enzyme, it prevents the synthesis of viral RNA, thereby inhibiting viral replication and reducing the viral load in infected individuals.

Comparison with Similar Compounds

Similar Compounds

    3-[Isopropyl(4-methylbenzoyl)amino]-5-phenylthiophene-2-carboxylic acid: is similar to other thiophene derivatives and benzamides, such as:

Uniqueness

What sets this compound apart is its specific inhibitory action on HCV RNA polymerase, which is not a common feature among other thiophene or benzamide derivatives .

Properties

Molecular Formula

C22H21NO3S

Molecular Weight

379.5 g/mol

IUPAC Name

3-[(4-methylbenzoyl)-propan-2-ylamino]-5-phenylthiophene-2-carboxylic acid

InChI

InChI=1S/C22H21NO3S/c1-14(2)23(21(24)17-11-9-15(3)10-12-17)18-13-19(27-20(18)22(25)26)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,25,26)

InChI Key

LRHXIDOGMBZJFN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=C(SC(=C2)C3=CC=CC=C3)C(=O)O)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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